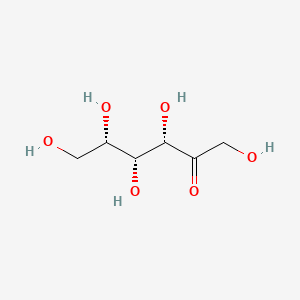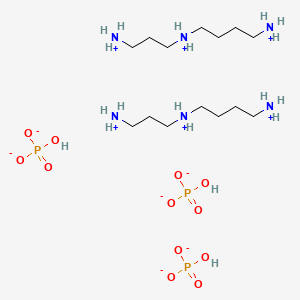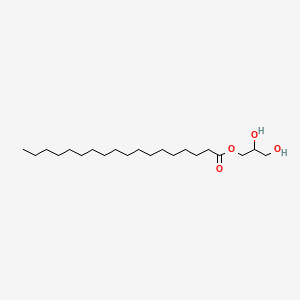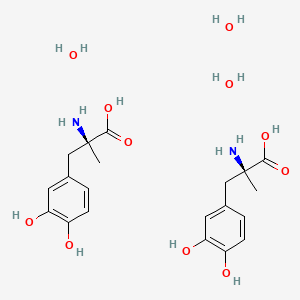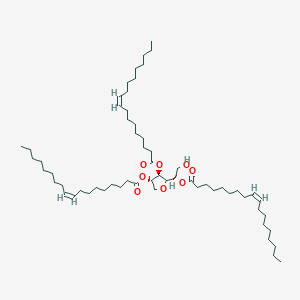
Sorbitantrioleate
Vue d'ensemble
Description
Sorbitan trioleate is an oleic acid triester of sorbitol. It is a clear, odorless liquid that is derived from naturally renewable resources. This compound is primarily used as an emulsifier in various industrial applications. It is soluble in mineral and vegetable oils, mineral spirits, and toluene, but insoluble in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sorbitan trioleate is synthesized by reacting sorbitol with oleic acid in the presence of a neutral catalyst. The reaction involves heating the mixture to a constant temperature and maintaining it until the acid value is reduced to a desired level. The product is then cooled and discharged .
Industrial Production Methods: In industrial settings, sorbitan trioleate is produced by mixing sorbitol, oleic acid, an esterification catalyst, and an etherification catalyst. The mixture is stirred at room temperature, then heated to a specific temperature and maintained until the acid value is reduced. This method is advantageous due to its ease of control, low equipment requirements, and stable product quality .
Analyse Des Réactions Chimiques
Types of Reactions: Sorbitan trioleate undergoes various chemical reactions, including saponification, where it is broken down into fatty acids and polyols. It is stable under weak acidic or basic conditions but gradually saponifies under strong acidic or basic conditions .
Common Reagents and Conditions:
Saponification: Typically involves the use of a strong base such as sodium hydroxide.
Esterification: Involves the use of catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products:
Saponification: Produces fatty acids and polyols.
Esterification: Produces esters of sorbitol and oleic acid.
Applications De Recherche Scientifique
Sorbitan trioleate has a wide range of applications in scientific research:
Mécanisme D'action
Sorbitan trioleate functions primarily as a surfactant. Its mechanism of action involves reducing the surface tension between two substances, such as oil and water. This is achieved through its amphiphilic nature, where the hydrophilic head interacts with water and the hydrophobic tail interacts with oils. This property makes it effective in forming stable emulsions .
Comparaison Avec Des Composés Similaires
- Sorbitan Monostearate
- Sorbitan Tristearate
- Sorbitan Monolaurate
- Polysorbates (e.g., Polysorbate 80)
Comparison: Sorbitan trioleate is unique due to its specific triester structure, which provides distinct emulsifying properties compared to other sorbitan esters. For instance, sorbitan monostearate and sorbitan tristearate are used for different emulsification purposes and have different solubility profiles. Polysorbates, which are ethoxylated derivatives of sorbitan esters, have different surfactant properties and are used in a broader range of applications .
Propriétés
IUPAC Name |
[(3S,4R,5R)-5-[(1R)-2-hydroxy-1-[(Z)-octadec-9-enoyl]oxyethyl]-4-[(Z)-octadec-9-enoyl]oxyoxolan-3-yl] (Z)-octadec-9-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H108O8/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-56(62)66-54(52-61)59-60(68-58(64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)55(53-65-59)67-57(63)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54-55,59-61H,4-24,31-53H2,1-3H3/b28-25-,29-26-,30-27-/t54-,55+,59-,60-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIXEULIHSQFFO-PDKVEDEMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1COC(C1OC(=O)CCCCCCCC=CCCCCCCCC)C(CO)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CO[C@@H]([C@@H]1OC(=O)CCCCCCC/C=C\CCCCCCCC)[C@@H](CO)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H108O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
957.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S,3S)-1-methoxy-3-methyl-1-oxopentan-2-yl]azanium;chloride](/img/structure/B7802795.png)

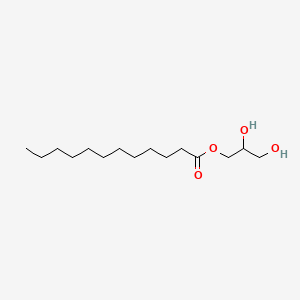

![sodium;2-[dodecanoyl(methyl)amino]acetate](/img/structure/B7802816.png)


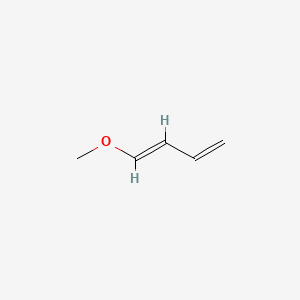
![sodium;4-[3-pyridin-2-yl-6-(4-sulfophenyl)-1,2,4-triazin-5-yl]benzenesulfonate](/img/structure/B7802851.png)
